molecular formula C25H32N4O3 B2891792 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1787880-27-6

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2891792
CAS RN: 1787880-27-6
M. Wt: 436.556
InChI Key: SSPAVKPLGUGJLI-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H32N4O3 and its molecular weight is 436.556. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research into compounds similar to "N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide" often focuses on their synthesis and characterization. Studies have developed methods to synthesize and characterize novel compounds with potential biological activities. For example, Hassan et al. (2014) reported on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of structural analysis in understanding these compounds' potential applications (Hassan, Hafez, & Osman, 2014).

Biological Activity and Potential Therapeutic Applications

Another significant area of research is investigating the biological activities of these compounds and their potential as therapeutic agents. For instance, compounds with structural similarities have been studied for their cytotoxic activity against cancer cells, offering insights into potential anticancer applications. Research by Wentland et al. (1993) on quinolinecarboxylic acid derivatives showed interactions with mammalian topoisomerase II, indicating a pathway for exploring anticancer properties (Wentland et al., 1993).

Interaction with Biological Receptors

Studies have also focused on how similar compounds interact with biological receptors, which is crucial for developing new drugs. For example, Shim et al. (2002) investigated the molecular interaction of a cannabinoid receptor antagonist, providing valuable information on receptor-ligand interactions and the structural requirements for binding affinity and activity (Shim et al., 2002).

Antifungal and Antibacterial Applications

The antifungal and antibacterial potential of compounds with similar structures has been a focus, as well. Wu et al. (2012) synthesized pyrazole-4-carboxamide derivatives and evaluated their in vitro antifungal activities, suggesting the utility of such compounds in addressing fungal infections (Wu et al., 2012).

properties

IUPAC Name

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-27-23(17-10-11-17)13-19(26-27)16-29(20-6-3-4-7-20)25(31)18-12-24(30)28(15-18)21-8-5-9-22(14-21)32-2/h5,8-9,13-14,17-18,20H,3-4,6-7,10-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPAVKPLGUGJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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